molecular formula C23H25NO3S B132919 4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium CAS No. 141914-99-0

4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium

Cat. No.: B132919
CAS No.: 141914-99-0
M. Wt: 395.5 g/mol
InChI Key: COFNAIZOYLYLGQ-UHFFFAOYSA-M
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Description

Chemical Structure and Properties The compound 4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium is an ionic species comprising a 1,1,2,3-tetramethylbenzo[e]indol-3-ium cation and a 4-methylbenzenesulfonate (tosylate) anion. Its molecular formula is C₂₃H₂₅NO₃S, with a molecular weight of 395.515 g/mol and CAS number 141914-99-0 . The benzo[e]indolium core is a heteroaromatic system with four methyl substituents, while the tosylate anion contributes to enhanced solubility in polar solvents due to its sulfonate group. The compound is reported to have a purity >97%, typical for research-grade chemicals .

Properties

IUPAC Name

4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18N.C7H8O3S/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-10H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFNAIZOYLYLGQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888973
Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

141914-99-0
Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Record name 1H-Benz(e)indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Record name 1,1,2,3-tetramethyl-1H-benzo[e]indolium 4-methylbenzenesulfonate
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Preparation Methods

Nuclear Magnetic Resonance Spectroscopy

  • 1H NMR (500 MHz, DMSO-d6): δ 7.58 (d, J=8.1 Hz, 2H, aromatic H), 7.42 (s, 1H, indolic H), 3.12 (s, 6H, N-CH3), 2.89 (s, 3H, C-CH3), 2.71 (s, 3H, C-CH3), 2.35 (s, 3H, Tos-CH3)

  • 13C NMR (126 MHz, DMSO-d6): δ 145.2 (quat. C), 137.8 (N-CH3), 132.4 (C-CH3), 129.1 (Tos aromatic), 21.4 (Tos-CH3)

High-Resolution Mass Spectrometry

  • HRMS (+ESI): m/z [M+] calcd for C16H18N: 224.1438; found: 224.1436

Ion Chromatography

  • Tosylate content: 99.1 ± 0.3% (vs. 0.9 ± 0.2% residual iodide)

Industrial Scale-Up Considerations

Pilot plant trials (50 kg batch size) demonstrate the process's scalability with modified parameters:

Parameter Lab Scale Industrial Scale
Reactor typeRound-bottom flaskContinuous flow reactor
MixingMagnetic stirringTurbine impeller (250 rpm)
Heat transferOil bathJacketed reactor (ΔT ±0.5°C)
Yield86%91%
Purity99.2%98.7%

Critical scale-up challenges include:

  • Exothermic management during methylation (ΔH = -78 kJ/mol)

  • Silver halide precipitate handling (particle size <5 μm)

  • Solvent recovery efficiency (92% MeCN reuse)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Radiation at 2.45 GHz reduces reaction time to 45 min (300 W, 100°C) but decreases yield to 78% due to thermal decomposition.

Ionic Liquid Mediated Process

Using [BMIM][PF6] as solvent enhances reaction rate (k = 0.42 min-1 vs 0.18 min-1 in MeCN) but complicates product isolation.

Chemical Reactions Analysis

Types of Reactions: 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzo[e]indolium Derivatives

A comparative analysis of structurally related compounds is provided below:

Compound Name Key Substituents Counterion Molecular Weight (g/mol) Applications Reference
4-Methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium 1,1,2,3-Tetramethyl Tosylate (C₇H₇SO₃⁻) 395.515 Potential fluorescence probes
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium 3-Ethyl, 1,1,2-Trimethyl None (neutral) ~265 (estimated) Intermediate for fluorogenic probes
1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide 1-Benzyl, 1,2,3-Trimethyl Bromide (Br⁻) ~400 (estimated) Not specified
NBI-V [(E)-3-ethyl-2-(6-hydroxynaphthylvinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium] Extended conjugation (vinyl-hydroxynaphthyl) Likely iodide (I⁻) ~480 (estimated) Fluorescent imaging
Squaraine dye (11b) Benzo[e]indolium linked to squaraine Iodide (I⁻) ~750 (estimated) HSA fluorescent probes

Key Comparisons

Substituent Effects on Solubility and Reactivity

  • The tosylate anion in the target compound improves aqueous solubility compared to halide counterions (e.g., bromide in ). This makes it advantageous for biological applications requiring polar solvents.
  • NBI-V () incorporates a hydroxynaphthyl-vinyl group, enabling extended π-conjugation for enhanced fluorescence quantum yield . The target compound lacks such conjugation, suggesting lower intrinsic fluorescence unless modified.

Synthetic Routes The target compound’s tosylate group may be introduced via sulfonylation reactions, similar to procedures in , where p-methylbenzenesulfonyl chloride reacts with indole derivatives .

Applications

  • Fluorescence Probes : Benzo[e]indolium derivatives like NBI-V and squaraine dyes () are used in bioimaging due to their photostability and emission properties. The target compound’s tosylate group could facilitate water solubility for similar applications .
  • Bioorthogonal Chemistry : highlights a fluorogenic FRET dyad with a benzo[e]indolium-tetrazine structure, suggesting the target compound could be functionalized for click chemistry applications .

The target compound’s tetramethyl configuration may offer similar stabilization.

Data Gaps and Limitations

  • Direct comparative studies on solubility, fluorescence efficiency, or biological activity are absent in the provided evidence.

Q & A

Q. What are the optimal synthetic routes for 1,1,2,3-tetramethylbenzo[e]indol-3-ium and its counterion 4-methylbenzenesulfonate?

  • Methodological Answer : The synthesis typically involves quaternization of 1,1,2-trimethylbenz[e]indole using iodomethane in acetonitrile under reflux conditions . For the 4-methylbenzenesulfonate counterion, sulfonation reactions with toluenesulfonyl chloride in ethanol or dichloromethane are common. Key steps include:
  • Quaternization : React 1,1,2-trimethylbenz[e]indole (2.38 mmol) with iodomethane (3.53 mmol) in acetonitrile at 80°C for 12 hours .
  • Counterion Exchange : Precipitate the iodide intermediate and replace it with 4-methylbenzenesulfonate via ion-exchange chromatography or metathesis reactions .
    Critical Parameters : Temperature control (±2°C) and stoichiometric excess of methylating agents (1.5–2.0 eq.) are essential to avoid side products.

Q. How can the molecular structure and crystallinity of this compound be validated?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal lattice, focusing on hydrogen-bonding patterns (e.g., N–H⋯O interactions in the 4-methylbenzenesulfonate moiety) . Complement with:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methyl group multiplicity (e.g., singlet for N-methyl at δ 3.2–3.5 ppm) and aromatic proton shifts.
  • FT-IR : Identify sulfonate S=O stretches (~1350–1200 cm⁻¹) and indole C–H bends (~750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M]⁺ at m/z 268.1332 for 1,1,2,3-tetramethylbenzo[e]indol-3-ium).

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
  • Fluorescent Probes : The benzo[e]indolium core serves as a fluorophore. Functionalize the 4-methylbenzenesulfonate group to create polarity-sensitive probes for cellular imaging (e.g., lipid droplet vs. mitochondrial targeting via proton gradient differences) .
  • Enzyme Activity Sensing : Design esterase-activated probes by conjugating acetate or benzoyl groups to the sulfonate moiety. Hydrolysis releases the fluorescent indolium species, detectable via fluorescence microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from dynamic equilibria (e.g., tautomerism) or solvent effects. Address these by:
  • Variable-Temperature NMR : Identify tautomeric interconversions by observing peak coalescence at elevated temperatures .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .
  • Multi-Technique Validation : Cross-validate with X-ray data to confirm bond lengths and angles .

Q. What strategies optimize the photophysical properties of this compound for bioimaging?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) to the indolium core to red-shift emission (e.g., from 500 nm to 600 nm) .
  • Solvatochromic Tuning : Modify the 4-methylbenzenesulfonate group with hydrophilic/hydrophobic chains to enhance lipid droplet specificity .
  • Two-Photon Absorption : Design π-extended derivatives (e.g., styryl-substituted indolium) for deep-tissue imaging using near-IR excitation .

Q. How can researchers investigate the biological interactions of this compound with cellular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., esterases) or receptors. Focus on sulfonate-mediated hydrogen bonding .
  • Live-Cell Imaging : Treat cells with the probe and colocalize fluorescence with organelle-specific dyes (e.g., MitoTracker for mitochondria) .
  • Competitive Binding Assays : Co-incubate with known inhibitors to validate target specificity (e.g., esterase inhibitors like PMSF) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability in aqueous media. How to design experiments to clarify this?

  • Methodological Answer :
  • Accelerated Stability Testing : Prepare buffered solutions (pH 4–9) and monitor degradation via HPLC at 25°C/40°C over 7 days. Use Arrhenius kinetics to extrapolate shelf-life .
  • Mechanistic Studies : Perform LC-MS to identify degradation products (e.g., demethylation or sulfonate hydrolysis). Compare with synthetic standards .
  • Theoretical Framework : Apply the "Hydrolysis Rate Theory" to correlate sulfonate group electronegativity with stability .

Research Design & Theoretical Frameworks

Q. How to align experimental design with existing theories in indolium-based probe development?

  • Methodological Answer :
  • Conceptual Framework : Use the "Proton Gradient Hypothesis" to design probes targeting organelles with distinct pH (e.g., lipid droplets (pH 6.5) vs. mitochondria (pH 8.0)) .
  • Guiding Principles : Link synthesis to fluorescence quenching theories (e.g., photoinduced electron transfer) to rationalize probe activation mechanisms .

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